Home > Products > Screening Compounds P71633 > 4-Phenoxybut-2-ynoic acid
4-Phenoxybut-2-ynoic acid - 32978-41-9

4-Phenoxybut-2-ynoic acid

Catalog Number: EVT-512820
CAS Number: 32978-41-9
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R(P),S(P))-O-(2R)-(1-Phenoxybut-2-yl)methylphosphonic acid chloride

Compound Description: This compound serves as a precursor to a transition state analogue of 4-Phenoxybut-2-ynoic acid. The transition state analogue incorporates a tetrahedral phosphorus atom and is used to study the enantioselectivity of Burkholderia cepacia lipase towards the (R)-enantiomer of 1-Phenoxy-2-hydroxybutane. Crystallization of the lipase with this transition state analogue precursor allowed for structural analysis of the enzyme-inhibitor complex.

Source and Classification

4-Phenoxybut-2-ynoic acid can be derived from various synthetic pathways involving phenolic compounds and alkyne functionalities. It is classified as a carboxylic acid due to its carboxyl group (-COOH) and falls under the category of alkynoic acids due to the presence of a triple bond in its carbon chain. Its systematic name reflects its structural features, where "phenoxy" indicates the presence of a phenyl ether moiety.

Synthesis Analysis

The synthesis of 4-Phenoxybut-2-ynoic acid can be achieved through several methods, primarily involving the coupling of phenolic derivatives with alkyne precursors. One prominent method includes:

  1. Sonogashira Coupling: This method utilizes palladium-catalyzed cross-coupling reactions between aryl halides and terminal alkynes. The general reaction conditions involve:
    • Catalysts: Palladium(0) complexes (e.g., Pd(PPh₃)₂Cl₂).
    • Base: A strong base such as potassium carbonate.
    • Solvent: Common solvents include dimethylformamide or tetrahydrofuran, often under an inert atmosphere (nitrogen or argon).
    • Temperature: Typically conducted at elevated temperatures (around 80 °C) for optimal yields.

The yield can vary significantly based on reaction conditions, with reported yields reaching up to 43% under optimized parameters .

Molecular Structure Analysis

The molecular structure of 4-Phenoxybut-2-ynoic acid can be described as follows:

  • Chemical Formula: C₁₄H₁₂O₃
  • Molecular Weight: Approximately 232.24 g/mol
  • Structural Features:
    • A phenoxy group (-O-C₆H₅) attached to a butynoic acid backbone.
    • A triple bond between the second and third carbon atoms in the chain.

The compound exhibits geometric isomerism due to the presence of the alkyne functional group, which can exist in both cis and trans configurations. The molecular geometry around the triple bond influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

4-Phenoxybut-2-ynoic acid participates in various chemical reactions due to its functional groups:

  1. Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters, which are often more lipophilic and may enhance bioavailability.
  2. Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to various derivatives useful in synthetic organic chemistry.
  3. Reduction Reactions: The triple bond may be reduced to form alkenes or alkanes, altering the compound's properties and potential applications.

These reactions are typically influenced by factors such as temperature, solvent choice, and the presence of catalysts .

Mechanism of Action
  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways due to steric hindrance from its bulky phenoxy group.
  2. Receptor Modulation: Its structural similarity to other biologically active compounds suggests that it may interact with specific receptors, potentially modulating physiological responses.

Further research is necessary to elucidate its precise mechanism of action, particularly in pharmacological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenoxybut-2-ynoic acid are crucial for understanding its behavior in various applications:

  • Melting Point: Typically ranges between 120 °C to 130 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water due to its hydrophobic phenyl group.
  • Stability: Generally stable under standard laboratory conditions but may undergo degradation upon prolonged exposure to light or moisture.

These properties influence its handling, storage, and application in scientific research .

Applications

4-Phenoxybut-2-ynoic acid has several promising applications:

  1. Pharmaceuticals: Investigated for potential anti-cancer properties owing to structural similarities with known anti-cancer agents.
  2. Agricultural Chemistry: Potential use as a herbicide or pesticide due to its ability to interact with plant growth regulators.
  3. Material Science: May serve as a precursor for synthesizing advanced materials with specific electronic or mechanical properties.

Ongoing research aims to explore these applications further, particularly focusing on optimizing synthesis methods and assessing biological activity .

Introduction to 4-Phenoxybut-2-ynoic Acid in Contemporary Research

4-Phenoxybut-2-ynoic acid (CAS 32978-41-9) is a structurally distinctive synthetic organic compound characterized by the fusion of a terminal carboxylic acid group, an alkyne functionality, and a phenoxy ether moiety. Its molecular formula is C₁₀H₈O₃, yielding a molecular weight of 176.17 g/mol [1] [3]. The compound's canonical SMILES representation is OC(=O)C#CCOC1=CC=CC=C1, clearly depicting the connectivity of the phenoxy group attached via an ether linkage to the butynoic acid chain terminating in the carboxylic acid [3]. Its InChIKey (DNPROWPENSPRLT-UHFFFAOYSA-N) provides a unique identifier facilitating database searches [1] [3]. This specific architecture—featuring a conjugated alkyne adjacent to an ether linkage—confers unique electronic and steric properties that have attracted interest in medicinal chemistry, particularly in the design of bioactive molecules targeting lipid mediator pathways. While not a naturally occurring eicosanoid, its structural motifs are strategically chosen to interact with enzymes involved in eicosanoid biosynthesis and signaling, positioning it as a valuable chemical tool for probing these complex pathways [5] [8].

Table 1: Core Identification Data for 4-Phenoxybut-2-ynoic Acid

PropertyValue
Systematic Name4-Phenoxybut-2-ynoic acid
CAS Registry Number32978-41-9
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
Canonical SMILESOC(=O)C#CCOC1=CC=CC=C1
InChIInChI=1S/C10H8O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12)
InChIKeyDNPROWPENSPRLT-UHFFFAOYSA-N

Historical Context in Prostanoid Analog Development

The development of 4-Phenoxybut-2-ynoic acid emerged against the backdrop of intense research into prostanoid biochemistry and pharmacology during the mid-to-late 20th century. Prostanoids—prostaglandins (PGs), thromboxanes (TXs), and prostacyclins (PGIs)—are potent eicosanoids derived enzymatically from arachidonic acid (AA) via the cyclooxygenase (COX) pathway [5] [8]. Early synthetic efforts focused heavily on modifying the native prostanoid structure (e.g., PGE₂, PGF₂α), characterized by a cyclopentane ring and two aliphatic chains, to enhance stability, receptor selectivity, or therapeutic index. Seminal work included the synthesis of metabolically stable analogs like carboprost (15-methyl-PGF₂α) for uterotonic activity and latanoprost (PGF₂α analog) for glaucoma treatment [6]. These modifications typically involved altering hydroxyl groups, saturating double bonds, or modifying the omega chain.

The exploration of non-prostanoid scaffolds represented a significant conceptual shift. Researchers sought molecules that could mimic or modulate prostanoid actions without replicating the complex, labile prostanoid backbone. Patents from the 1970s, exemplified by work on derivatives like 11-(2-Hydroxyethylthio)prostenoic acid [9], highlight early attempts to replace structural elements while retaining bioactivity. The strategic incorporation of an alkyne moiety (as seen in 4-Phenoxybut-2-ynoic acid) gained traction due to its potential dual role: acting as a bioisostere for unsaturated bonds found in native eicosanoids and providing a synthetic handle for further chemical elaboration. The rigid linearity introduced by the alkyne spacer between the phenoxy group and the carboxylic acid was hypothesized to constrain conformation, potentially favoring interaction with specific enzyme active sites or receptors involved in eicosanoid signaling cascades, particularly those recognizing both hydrophobic domains (mimicked by the phenyl ring) and acidic head groups (like the free carboxylate) [1] [3] [9].

Table 2: Evolution of Structural Motifs in Eicosanoid-Inspired Synthetic Chemistry

Era FocusTarget StructureModification StrategyLimitations Addressed
Early ProstanoidsPGE₂, PGF₂αSide-chain methylation, saturationMetabolic instability
Stable Therapeutic AnalogsLatanoprost, CarboprostIntroduction of phenyl rings, modified omega chainsSelectivity, topical delivery
Novel Scaffolds4-Phenoxybut-2-ynoic acidAlkyne spacer, phenoxy group, carboxylic acidSynthetic complexity, mimicking key pharmacophores without cyclopentane

Role in Eicosanoid Biosynthesis Modulation

4-Phenoxybut-2-ynoic acid's primary research significance lies in its potential to modulate eicosanoid biosynthesis. Eicosanoids are a vast family of oxygenated derivatives of C₂₀ polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA), formed through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) [2] [5] [7]. The compound’s structure suggests several potential mechanisms of interaction with these pathways:

  • COX Pathway Modulation: The carboxylic acid group is a critical pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes (COX-1 and COX-2), preventing the conversion of AA to the prostaglandin precursor prostaglandin H₂ (PGH₂). While not a direct COX inhibitor like aspirin or ibuprofen, the acidic moiety in 4-Phenoxybut-2-ynoic acid could allow binding interactions within the COX active site, potentially acting as a weak inhibitor or substrate analog. Furthermore, its rigid, linear structure differs markedly from the folded conformation of AA or PGH₂. This structural divergence might interfere with downstream synthases (e.g., prostaglandin E synthase (PGES), prostaglandin F synthase (PGFS), thromboxane synthase (TXAS)) that convert PGH₂ into specific prostanoids (PGE₂, PGF₂α, TXA₂) [5] [8]. The phenoxy group could occupy hydrophobic pockets in these enzymes typically engaged by the alkyl chains of the native substrate.

  • LOX Pathway Interaction: Lipoxygenases (5-LOX, 12-LOX, 15-LOX) metabolize AA to hydroperoxyeicosatetraenoic acids (HPETEs) and subsequently to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes (LTs). The alkyne group within 4-Phenoxybut-2-ynoic acid presents a potential site for mechanism-based inhibition. Alkynes can sometimes act as suicide substrates for enzymes utilizing radical or oxidative mechanisms, like LOXs. The compound might be oxidized by LOX, leading to the formation of a reactive allene or vinyl radical intermediate capable of covalently modifying the enzyme's active site, thereby inhibiting the production of pro-inflammatory leukotrienes (e.g., LTB₄, LTC₄) [4] [7] [8].

  • Impact on Transcellular Biosynthesis: Eicosanoid synthesis often involves transcellular biosynthesis, where an intermediate produced by one cell type (e.g., LTA₄ from leukocytes) is taken up and metabolized by another cell type (e.g., to LTC₄ by endothelial cells) [4]. The physicochemical properties of 4-Phenoxybut-2-ynoic acid—its hydrophobicity (from phenyl ring) combined with its acidity—might influence its cellular uptake or efflux, potentially interfering with the transfer or processing of intermediates like LTA₄ or PGH₂ between cells, thereby disrupting this cooperative eicosanoid production [4] [8].

  • Substrate Competition/Inhibition of Phospholipase A₂ (cPLA₂): The initial, rate-limiting step in eicosanoid generation is the release of AA from membrane phospholipids, catalyzed primarily by cytosolic phosphospholipase A₂ (cPLA₂). While 4-Phenoxybut-2-ynoic acid is not a phospholipid, its structure shares some features with fatty acid-based inhibitors. The carboxylic acid group could potentially interact with the catalytic site of cPLA₂, competing with the sn-2 carboxylate of phospholipids, thereby reducing the availability of free AA for all downstream eicosanoid pathways [5] [8] [10].

Table 3: Potential Interaction Points of 4-Phenoxybut-2-ynoic Acid with Eicosanoid Biosynthetic Pathways

Target Pathway/EnzymeNative Substrate/IntermediatePotential Mechanism of 4-Phenoxybut-2-ynoic Acid InteractionPotential Downstream Effect
cPLA₂α (Release)Membrane phospholipids (e.g., PC, PE)Carboxylate competition at catalytic site?↓ Free AA availability
COX-1/COX-2Arachidonic Acid (AA)Weak inhibition or substrate analog binding?↓ PGH₂ production
PGES, PGFS, TXASPGH₂Structural mimicry/disruption of PGH₂ binding?Altered PGE₂, PGF₂α, TXA₂ ratios
5-LOX/FLAPAA → LTA₄Alkyne as potential suicide inhibitor?↓ LTA₄/LTB₄/LTC₄ production
Transcellular ShuttlingLTA₄, PGH₂Interference with transporter function?Disrupted cooperative synthesis

Properties

CAS Number

32978-41-9

Product Name

4-Phenoxybut-2-ynoic acid

IUPAC Name

4-phenoxybut-2-ynoic acid

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12)

InChI Key

DNPROWPENSPRLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC#CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCC#CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.